3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
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Overview
Description
3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furylmethyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the fluorophenyl and furylmethyl groups. One common synthetic route involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Introduction of Furylmethyl Group: The furylmethyl group can be introduced through a nucleophilic substitution reaction, where a furylmethyl halide reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-(2-furylmethyl)acrylamide: Shares similar structural features but differs in the presence of an acrylamide group instead of an isoxazole ring.
2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorophenyl group but lacks the isoxazole and furylmethyl groups.
Uniqueness
3-(4-FLUOROPHENYL)-N~5~-(2-FURYLMETHYL)-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of a fluorophenyl group, a furylmethyl group, and an isoxazolecarboxamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVIQCPGRLDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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